molecular formula C24H19ClN2O5S B2612822 3-((4-chlorophenyl)sulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide CAS No. 892739-93-4

3-((4-chlorophenyl)sulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide

Cat. No.: B2612822
CAS No.: 892739-93-4
M. Wt: 482.94
InChI Key: XBBFAEQDKNJGIG-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a sulfonyl group, and a carboxamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl and carboxamide groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorophenyl)sulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-((4-chlorophenyl)sulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe for investigating biological pathways and interactions.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide: Lacks the sulfonyl and chlorophenyl groups, resulting in different chemical properties and applications.

    N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide: Similar structure but without the sulfonyl group, affecting its reactivity and biological activity.

    3-((4-chlorophenyl)sulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide:

Uniqueness

The uniqueness of 3-((4-chlorophenyl)sulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5S/c1-2-14-3-8-17(9-4-14)26-23(29)15-5-12-19-20(13-15)27-24(30)22(21(19)28)33(31,32)18-10-6-16(25)7-11-18/h3-13H,2H2,1H3,(H,26,29)(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBFAEQDKNJGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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